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Compound of Interest

Compound Name:
3-(4-Bromophenyl)-1-cyclopropyl-

pyrazole

Cat. No.: B8564992

Get Quote

Executive Summary
3-(4-Bromophenyl)-1-cyclopropyl-pyrazole is a critical pharmacophore and synthetic

intermediate in modern medicinal chemistry. While not a marketed drug itself, it serves as the

structural core for a high-profile class of DLK (Dual Leucine Zipper Kinase) inhibitors. Its

specific substitution pattern—a cyclopropyl group at N1 and a para-bromophenyl group at C3—

provides the necessary geometry to occupy the ATP-binding pocket of MAP3K12 (DLK) with

high affinity and selectivity. The "Mechanism of Action" described herein refers to the biological

activity of the inhibitor class derived from this scaffold.

Chemical Identity & Structural Logic
This molecule is designed as a "hinge-binding" core with a vector for extension.
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Feature Description Function in Drug Design

Core Scaffold 1,3-Disubstituted Pyrazole

Acts as the primary anchor in

the kinase ATP pocket. The

pyrazole nitrogens often

interact with the hinge region

(e.g., Glu/Cys residues).

N1-Substituent Cyclopropyl group

Occupies a small, hydrophobic

"selectivity pocket" or

gatekeeper region specific to

DLK/LZK, enhancing selectivity

over other kinases.

C3-Substituent 4-Bromophenyl

The phenyl ring engages in

-stacking or hydrophobic

interactions. The 4-bromo

atom is a reactive handle

(electrophile) for palladium-

catalyzed cross-coupling

(Suzuki/Buchwald) to attach

the "tail" that extends into the

solvent front or ribose pocket.

Mechanism of Action: DLK Inhibition
The biological utility of this scaffold is realized when the 4-bromo group is functionalized (e.g.,

to an amide or amine). The resulting compounds act as ATP-competitive inhibitors of DLK.

Biological Pathway: The DLK-JNK-cJun Axis
DLK (MAP3K12) is a central regulator of axonal degeneration.

Stress Sensing: Neuronal injury or stress activates DLK.

Phosphorylation Cascade: Activated DLK phosphorylates MKK7 (MAP2K7) and JNK

(MAPK8/9/10).
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Transcription Factor Activation: p-JNK phosphorylates c-Jun, leading to the transcription of

pro-apoptotic and axon-degenerative genes (e.g., Ddit3, Puma).

Inhibition: Compounds derived from the 3-(4-Bromophenyl)-1-cyclopropyl-pyrazole
scaffold bind to DLK, blocking ATP hydrolysis and preventing the phosphorylation of MKK7,

thereby halting the neurodegenerative cascade.

Structural Basis of Binding (SAR)
Hinge Binding: The pyrazole N2 accepts a hydrogen bond from the backbone amide of the

kinase hinge residue.

Hydrophobic Clamp: The 1-cyclopropyl group sits in a hydrophobic pocket defined by the

gatekeeper residue (often Methionine or Leucine in DLK), providing a tight fit that excludes

larger groups.

Vector Extension: The 4-bromophenyl group directs substituents towards the solvent-

exposed region, allowing for the addition of solubilizing groups or moieties that improve

pharmacokinetic (PK) properties (e.g., crossing the Blood-Brain Barrier).

Visualization: DLK Signaling & Inhibition
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Caption: The DLK-JNK pathway driving neurodegeneration. The 1-cyclopropyl-3-arylpyrazole

scaffold blocks DLK activity, preventing downstream c-Jun activation.

Synthetic Utility & Protocols
For researchers, the primary value of 3-(4-Bromophenyl)-1-cyclopropyl-pyrazole is its role

as a versatile building block.
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Synthesis of the Core Scaffold
This protocol describes the formation of the pyrazole ring. Reagents: 1-(4-bromophenyl)-3-

cyclopropyl-1,3-propanedione, Hydrazine hydrate, Ethanol.

Condensation: Dissolve 1-(4-bromophenyl)-3-cyclopropyl-1,3-propanedione (1.0 eq) in

Ethanol.

Cyclization: Add Hydrazine hydrate (1.2 eq) dropwise at room temperature.

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC/LCMS.

Workup: Cool to RT. Concentrate in vacuo. Partition between Ethyl Acetate and Water. Wash

organic layer with Brine, dry over Na2SO4, and concentrate.

Purification: Recrystallize from Ethanol/Hexane or purify via Silica Gel Chromatography (0-

20% EtOAc in Hexanes) to yield 3-(4-Bromophenyl)-1-cyclopropyl-pyrazole.

Functionalization (Buchwald-Hartwig Coupling)
To convert the scaffold into a bioactive DLK inhibitor (e.g., attaching an amide tail).

Setup: In a glovebox, combine the scaffold (1.0 eq), the Amide/Amine partner (1.2 eq),

Pd2(dba)3 (0.02 eq), Xantphos (0.05 eq), and Cs2CO3 (2.0 eq) in dry Dioxane.

Reaction: Seal and heat to 100°C for 12 hours.

Isolation: Filter through Celite, concentrate, and purify via HPLC.

Experimental Validation (DLK Kinase Assay)
To verify the activity of derivatives synthesized from this scaffold:

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM

DTT.

Enzyme: Recombinant human DLK (catalytic domain).

Substrate: MKK7 (inactive) or a synthetic peptide substrate.
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Protocol:

Incubate DLK with the test compound (dissolved in DMSO) for 30 min.

Add ATP (Km concentration) and Substrate.

Incubate for 60 min at RT.

Detect ADP production (e.g., ADP-Glo) or phosphorylation (FRET/ELISA).

Success Criteria: An IC50 < 50 nM indicates successful engagement of the scaffold with the

DLK active site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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